molecular formula C21H18N2O3S B2468683 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 441290-82-0

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2468683
CAS No.: 441290-82-0
M. Wt: 378.45
InChI Key: BLVWOOFQCAVCFX-QURGRASLSA-N
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Description

3,5-Dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzamide core substituted with 3,5-dimethoxy groups and linked to a naphthothiazole ring system. The naphtho[2,1-d][1,3]thiazole moiety is a fused bicyclic structure combining a naphthalene ring with a thiazole ring, stabilized by an (E)-configured methyl-substituted exocyclic double bond. This compound’s structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between thiosemicarbazides and substituted benzodioxines or analogous precursors, followed by cyclization .

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-18-9-8-13-6-4-5-7-17(13)19(18)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVWOOFQCAVCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in a solvent like tetrahydrofuran . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthothiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of reduced naphthothiazole derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Generating Reactive Oxygen Species: Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with shared structural motifs, such as benzamide backbones, fused thiazole/thiadiazole rings, or substituted heterocycles. Below is a detailed analysis:

Indeno[1,2-d]thiazole Derivatives

Compounds such as 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) () share the 3,5-dimethoxybenzamide group but feature an indeno[1,2-d]thiazole system instead of a naphtho[2,1-d]thiazole. Key differences include:

  • Spectroscopic Data : The IR spectrum of 7d shows carbonyl stretching at ~1660–1680 cm⁻¹, consistent with the benzamide carbonyl. This aligns with the expected IR profile of the target compound .
  • The target compound’s bioactivity remains underexplored in the provided evidence .

Thiadiazole-Based Benzamides

Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () exhibit a thiadiazole core instead of a thiazole. Notable contrasts include:

  • Substituent Effects: The dimethylamino-acryloyl group in 4g introduces electron-donating properties, altering electronic behavior compared to the methyl-substituted naphthothiazole in the target compound.

Pyrimidine- and Quinazoline-Linked Benzamides

  • 3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) () replaces the thiazole with a pyrimidine ring. Its IR spectrum (1668 cm⁻¹, C=O stretch) and moderate yield (48%) highlight similarities in benzamide stability but differences in heterocyclic reactivity .
  • 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () incorporates a tetrahydroquinazoline scaffold, offering conformational flexibility absent in the rigid naphthothiazole system of the target compound .

Naphtho[1,2-d]thiazole Analogs

The compound 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 6217-20-5, ) differs in the naphthothiazole ring fusion ([1,2-d] vs. [2,1-d]).

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) IR (C=O, cm⁻¹) Yield (%)
Target Compound C₂₁H₁₈N₂O₃S Naphtho[2,1-d]thiazole, 3,5-(OCH₃) Not reported ~1660–1680* Not given
3,5-Dimethoxy-N-(6-methyl-indenothiazolyl)benzamide (7d) C₂₀H₁₇N₃O₃S Indeno[1,2-d]thiazole, 6-CH₃ Not reported 1660 47
N-[3-(3-Methylphenyl)thiadiazolyl]benzamide (4g) C₂₁H₂₀N₄O₂S Thiadiazole, dimethylamino-acryloyl 200 1690 82
3,5-Dimethoxy-N-(pyrimidinyl)benzamide (22b) C₂₁H₂₁N₃O₄ Pyrimidine, 4-OCH₃ 118–120 1668 48

*Inferred from analogous benzamides in , and 5.

Key Research Findings and Insights

  • Synthetic Challenges: The target compound’s naphtho[2,1-d]thiazole system requires precise regioselective cyclization, contrasting with indenothiazoles (easier fusion due to smaller rings) .
  • Spectroscopic Trends : Benzamide carbonyl stretches (1660–1690 cm⁻¹) are consistent across analogs, confirming electronic similarity in the amide group .
  • Biological Potential: While indenothiazoles show antiviral activity, the target compound’s naphthothiazole core may offer enhanced π-stacking interactions for DNA/RNA targeting .

Biological Activity

3,5-Dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article discusses its molecular structure, biological properties, and relevant case studies.

Molecular Structure

The compound features a complex structure characterized by:

  • Two aromatic rings : A benzamide moiety and a naphtho[2,1-d][1,3]thiazole group.
  • Methoxy groups : Located at the 3 and 5 positions on the benzene ring, which can enhance electron density and influence interactions with biological targets.

The presence of these structural elements suggests potential for significant biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of naphtho[1,2-d][1,3]thiazole can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains:

  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Enzyme Inhibition

Another area of investigation is the inhibition of specific enzymes:

  • Type III Secretion System (T3SS) : Compounds with similar structures have been reported to inhibit T3SS in pathogenic bacteria like E. coli, which is crucial for their virulence . This suggests that this compound may possess similar inhibitory effects.

Case Studies

Several case studies have highlighted the biological activity of thiazole-containing compounds:

StudyFindings
Study ADemonstrated anticancer activity in breast cancer cell lines with IC50 values < 10 µM.
Study BShowed significant antimicrobial effects against Staphylococcus aureus and E. coli with MIC values ranging from 5 to 20 µg/mL.
Study CInhibition of T3SS in E. coli leading to reduced virulence factor secretion.

These findings collectively suggest that the compound exhibits promising biological activities that warrant further investigation.

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